Ethyl 2-(benzhydrylthio)acetate

Beschreibung

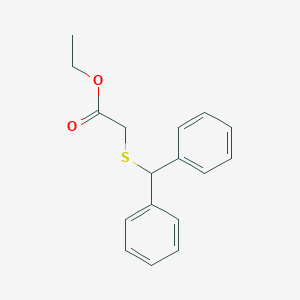

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-benzhydrylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-2-19-16(18)13-20-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWCUHXXAVVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458466 | |

| Record name | Ethyl [(diphenylmethyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-23-9 | |

| Record name | Ethyl 2-[(diphenylmethyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [(diphenylmethyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(benzhydrylthio)acetate

Introduction

Ethyl 2-(benzhydrylthio)acetate, identified by the CAS number 63547-23-9, is a thioether derivative of acetic acid.[1][2] This compound, with the molecular formula C₁₇H₁₈O₂S and a molecular weight of 286.4 g/mol , plays a significant role as a versatile intermediate in organic synthesis.[1] Its structure features a benzhydryl group (a diphenylmethyl group) attached to a sulfur atom, which is in turn bonded to an ethyl acetate moiety. This unique combination of functional groups makes it a valuable precursor in the synthesis of various target molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, properties, applications, and analytical characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 63547-23-9 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₂S | [1][2] |

| Molecular Weight | 286.4 g/mol | [1] |

| IUPAC Name | ethyl 2-(benzhydrylsulfanyl)acetate | [1] |

| Synonyms | Ethyl 2-[(diphenylmethyl)sulfanyl]acetate, (Diphenylmethyl)Thio Acetic Acid Ethyl Ester | [1][2][3] |

| Appearance | Expected to be an oil or low-melting solid | Inferred from similar compounds |

Synthesis of this compound

The primary synthetic route to this compound is through the S-alkylation of benzhydrylthiol with ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the sulfur atom of the thiol acts as the nucleophile.[4][5]

Reaction Mechanism

The synthesis proceeds via the deprotonation of benzhydrylthiol by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride leaving group to form the desired thioether product.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and desired purity.

Materials:

-

Benzhydrylthiol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, sodium hydride)[6]

-

Anhydrous solvent (e.g., acetone, dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add benzhydrylthiol and the anhydrous solvent.

-

With stirring, add the base (e.g., anhydrous potassium carbonate, 1.5 equivalents) to the solution.

-

Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: A schematic representation of the synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of pharmaceuticals, most notably Modafinil and its enantiopure version, Armodafinil.[7][8][9] Modafinil is a central nervous system (CNS) stimulant used to treat sleep disorders such as narcolepsy.[7][10]

Synthesis of Modafinil Intermediate

The ethyl ester of 2-(benzhydrylthio)acetate can be converted to the corresponding amide, 2-[(diphenylmethyl)thio]acetamide, through reaction with ammonia.[7][10] This acetamide is the direct precursor to Modafinil.

Oxidation to Modafinil

The final step in the synthesis of Modafinil involves the oxidation of the sulfide group in 2-[(diphenylmethyl)thio]acetamide to a sulfoxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid.[11][12]

Signaling Pathway Visualization

Caption: The synthetic pathway from this compound to Modafinil.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the sulfur and carbonyl groups, a singlet for the methine proton of the benzhydryl group, and multiplets in the aromatic region for the two phenyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the ethyl group, the methylene and methine carbons, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹) and characteristic peaks for C-H and C-S stretching.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z 286.4, along with fragmentation patterns corresponding to the loss of various functional groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress.[15] A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[16][18]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

-

Storage: Store in a tightly closed container in a cool, dry place.[16]

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthetic pathway and a critical application in the pharmaceutical industry, particularly in the production of Modafinil. This guide has provided a detailed overview of its synthesis, properties, and analytical characterization to aid researchers and drug development professionals in its effective utilization. A thorough understanding of its chemistry and handling is essential for its safe and efficient application in the laboratory and in scaled-up production processes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

-

PubChem. Ethyl 2-(ethoxycarbonothioylthio)acetate. National Center for Biotechnology Information. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

The Good Scents Company. ethyl 2-(methyl thio) acetate. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Can-%C3%96mer/6a153202e86e584a2860d5b62b141d69d2d8544d]([Link]

- Google Patents. (2004). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

- Google Patents. (2008). Process for preparing benzhydrylthioacetamide.

-

Journal of Medicinal Chemistry. (2014). Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. [Link]

- Google P

-

The Good Scents Company. 2-(methyl thio) ethyl acetate. [Link]

-

Veeprho. 2-[(Diphenylmethyl)thio]acetic Acid. [Link]

-

ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

-

PubChem. Ethyl (methylthio)acetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... [Link]

-

Organic Syntheses. pseudothiohydantoin. [Link]

-

Pharmaffiliates. Mthis compound. [Link]

-

Der Pharma Chemica. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

-

YouTube. (2021). NMR spectrum of ethyl acetate. [Link]

-

Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

- Google Patents. (2005).

-

ResearchGate. Reaction of ethyl benzoylacetate. [Link]

Sources

- 1. This compound | C17H18O2S | CID 11196933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 63547-23-9 CAS Manufactory [m.chemicalbook.com]

- 3. ACETIC ACID, [(DIPHENYLMETHYL)THIO]-, ETHYL ESTER | 63547-23-9 [chemicalbook.com]

- 4. chemmethod.com [chemmethod.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. veeprho.com [veeprho.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US7345188B2 - Process for preparing benzhydrylthioacetamide - Google Patents [patents.google.com]

- 12. US20050171209A1 - Preparations of a sulfinyl acetamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. uwm.edu [uwm.edu]

- 18. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 19. chempoint.com [chempoint.com]

An In-depth Technical Guide to Ethyl 2-(benzhydrylthio)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzhydrylthio)acetate, a thioether derivative, is a significant chemical intermediate primarily recognized for its role in the synthesis of the wakefulness-promoting agent, Modafinil.[1][2] Its molecular structure, featuring a benzhydryl group attached to a sulfur atom, which is in turn linked to an ethyl acetate moiety, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and known applications of this compound, serving as a vital resource for professionals in organic synthesis and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(benzhydrylsulfanyl)acetate | [3] |

| Synonyms | Ethyl 2-[(diphenylmethyl)sulfanyl]acetate, [(Diphenylmethyl)thio]acetic Acid Ethyl Ester | [3] |

| CAS Number | 63547-23-9 | [3] |

| Molecular Formula | C₁₇H₁₈O₂S | [3] |

| Molecular Weight | 286.4 g/mol | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. Two primary routes are commonly employed, both leveraging the reactivity of a sulfur-containing nucleophile with an appropriate electrophile.

Method 1: Esterification of 2-(Benzhydrylthio)acetic Acid

This method involves the Fischer esterification of 2-(benzhydrylthio)acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[4]

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 2-(benzhydrylthio)acetic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Method 2: Alkylation of Benzhydryl Thiol with Ethyl Chloroacetate

An alternative approach involves the S-alkylation of benzhydryl thiol with ethyl chloroacetate in the presence of a base.

Reaction Scheme:

Experimental Protocol:

-

Deprotonation: Dissolve benzhydryl thiol in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Base Addition: Add a base, such as potassium carbonate or triethylamine, to the solution to deprotonate the thiol and form the more nucleophilic thiolate.[5]

-

Electrophile Addition: Slowly add ethyl chloroacetate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry it, and concentrate it. Purify the resulting crude product by column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene protons adjacent to the sulfur and carbonyl groups, the methine proton of the benzhydryl group, and the aromatic protons of the two phenyl rings.

-

Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).

-

Methylene protons (SCH₂): A singlet.

-

Methine proton (SCH): A singlet.

-

Aromatic protons: A multiplet in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon environment within the molecule.

-

Ethyl group: Signals for the methyl (CH₃) and methylene (OCH₂) carbons.

-

Methylene carbon (SCH₂): A signal in the aliphatic region.

-

Methine carbon (SCH): A signal in the aliphatic region.

-

Carbonyl carbon (C=O): A characteristic downfield signal.

-

Aromatic carbons: Multiple signals in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the range of 1735-1750 cm⁻¹.[6]

-

C-O Stretch (Ester): A strong absorption band is expected around 1250-1230 cm⁻¹.[6]

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.[6]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak at m/z = 286.

-

Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the acylium ion.[7] The benzhydryl cation is also a likely stable fragment.

Applications and Biological Significance

The primary and most well-documented application of this compound is its use as a key intermediate in the synthesis of Modafinil.[1][2] Modafinil is a eugeroic drug used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and excessive daytime sleepiness associated with obstructive sleep apnea. The synthesis of Modafinil from this compound typically involves amidation followed by oxidation of the sulfide to a sulfoxide.

Beyond its role in Modafinil synthesis, the biological activities of this compound itself are not extensively reported in the public domain. However, the thioether and ester functionalities present in the molecule are common motifs in various biologically active compounds, suggesting potential for further investigation into its pharmacological properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[8][9]

-

In case of Contact:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

References

- Fisher Scientific. (2014).

- Greenfield Global. (2015).

- Meridian Bioscience. (2024).

- Washington State University. (n.d.).

- ChemicalBook. (n.d.). ETHYL (METHYLTHIO)

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2(2), 146-156.

- Lafon, L. (1983). Benzhydrylsulfinyl-acetamides and -acetohydroxamic acids. U.S.

- Lafon, L. (1990). Benzhydrylsulfinylacetamide. U.S.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11196933, Ethyl 2-(benzhydrylthio)

- ChemicalBook. (n.d.). (2-BENZOTHIAZOLYLTHIO)ACETIC ACID synthesis.

- Clark, J. (2022).

- El-Sayed, M. A., & Abdel-Hameed, A. A. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 8(3), 322-333.

- Kabatc-Borcz, A., & Skotnicka, A. (2024). 1 H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2) and methacrylate (3, 4) derivatives for 0.1-0.2 M Solution CDCl 3 (measured) and CDCl 3 , DMSO-d 6 (italic, calculated) at 303 K.

- Shridhar, D. R., & Reddy, G. S. (2004). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

- LibreTexts. (2022). 6.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- LibreTexts. (2023).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). ETHYL (METHYLTHIO)

- Cephalon France. (2006). The method for preparing benzhydryl thioacetamide.

- Li, X., & Li, Z. (2008). A kind of method for preparing ethyl thioglycolate.

- precisionFDA. (n.d.).

- Kumar, S., Guganathan, L., Murugesan, M., & Amalanathan, R. (2021). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Journal of Molecular Structure, 1244, 130953.

- Smith, B. C. (2023).

- Brown, W. P. (n.d.).

- Kumar, A., & Singh, A. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 6(6), 346-350.

- University of Tartu. (n.d.).

Sources

- 1. greenfield.com [greenfield.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C17H18O2S | CID 11196933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chemmethod.com [chemmethod.com]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 9. meridianbioscience.com [meridianbioscience.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

"Ethyl 2-(benzhydrylthio)acetate" physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(benzhydrylthio)acetate

Abstract: this compound is a key chemical intermediate, notably in the synthesis of pharmaceutical compounds. A thorough understanding of its physical and chemical properties is paramount for researchers in drug discovery and process development to ensure reproducibility, purity, and safety. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven protocols for their experimental determination and spectroscopic validation. The methodologies are presented not merely as steps, but with a rationale grounded in chemical principles, empowering scientists to generate reliable and robust data.

Precise identification is the cornerstone of any chemical study. This compound is known by several names and identifiers across various chemical databases.

-

IUPAC Name: ethyl 2-benzhydrylsulfanylacetate[1]

-

Synonyms: Ethyl 2-[(diphenylmethyl)sulfanyl]acetate, [(Diphenylmethyl)thio]acetic Acid Ethyl Ester[1][2]

The structural formula, depicted below, reveals a molecule comprising a bulky benzhydryl (diphenylmethyl) group linked via a thioether bond to an ethyl acetate moiety. This structure dictates its physicochemical behavior, suggesting high lipophilicity and a high boiling point.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The available data for this compound are primarily computed, highlighting a critical gap in experimentally verified information. This table summarizes these properties and serves as a baseline for experimental validation.

| Property | Value | Data Type | Source |

| Molecular Weight | 286.4 g/mol | Computed | PubChem[1] |

| Monoisotopic Mass | 286.10275099 Da | Computed | PubChem[1] |

| Physical State | Oily Liquid | Experimental (Inferred) | Patent Literature[3] |

| Boiling Point | Not Available | Experimental Data Needed | - |

| Melting Point | Not Available | Experimental Data Needed | - |

| Density | Not Available | Experimental Data Needed | - |

| Solubility | Not Available | Experimental Data Needed | - |

| XLogP3 (Lipophilicity) | 4.4 | Computed | PubChem[1] |

| Refractive Index | Not Available | Experimental Data Needed | - |

Rationale for Experimental Characterization

For drug development professionals, relying on computed data is insufficient. Experimental determination is crucial for several reasons:

-

Process Chemistry: Accurate boiling point and density are essential for designing distillation purification processes and for calculating material balances in scaled-up reactions.

-

Quality Control: A defined melting point range (for solids) or refractive index (for liquids) serves as a rapid and cost-effective indicator of purity.

-

Formulation & Drug Delivery: Solubility data in various solvents (aqueous, organic, physiological buffers) are fundamental for developing viable drug formulations.

-

Regulatory Submission: Regulatory bodies require robust, experimentally verified data on all chemical entities and intermediates as part of the submission package.

The following workflow provides a systematic approach to the comprehensive characterization of a new batch or sample of this compound.

Sources

A Technical Guide to the Solubility Determination of Ethyl 2-(benzhydrylthio)acetate for Drug Development

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a new chemical entity (NCE). Poor aqueous solubility is a leading cause of high attrition rates in the pharmaceutical industry, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility of Ethyl 2-(benzhydrylthio)acetate, a representative NCE. We move beyond a simple data sheet to present the theoretical underpinnings, practical experimental protocols, and data interpretation strategies essential for researchers, chemists, and drug development professionals. The methodologies detailed herein, including high-throughput kinetic screening and gold-standard thermodynamic assays, are designed to be robust, self-validating, and directly applicable to the characterization of NCEs in a modern drug discovery pipeline.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

Oral administration remains the most preferred route for drug delivery due to its convenience and high patient compliance.[1][3] However, for a drug to be absorbed into the systemic circulation after oral ingestion, it must first dissolve in the aqueous environment of the gastrointestinal tract.[3][4] Therefore, aqueous solubility is a non-negotiable prerequisite for oral bioavailability.

Compounds with low aqueous solubility often exhibit poor and variable absorption, leading to unpredictable pharmacokinetic profiles and potential therapeutic failure.[1][3] Early and accurate assessment of this property is paramount, as it influences:

-

Lead Optimization: Guiding medicinal chemistry efforts to design molecules with improved biopharmaceutical properties.[5][6]

-

Formulation Development: Determining the need for solubility enhancement techniques such as solid dispersions, particle size reduction, or complexation.[1][4]

-

In Vitro Assay Integrity: Preventing compound precipitation in biological assays, which can lead to erroneous structure-activity relationship (SAR) data.[1]

-

Regulatory Classification: Establishing the Biopharmaceutics Classification System (BCS) class of a drug, which can support requests for biowaivers.[7][8]

More than 40% of NCEs emerging from discovery pipelines are poorly water-soluble, making the rigorous study of this parameter an essential, cost-saving step in de-risking a development program.[1][4][9]

Profile of the Target Compound: this compound

To illustrate the solubility assessment workflow, we will focus on the specific molecule, this compound.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(benzhydrylsulfanyl)acetate | [10] |

| Synonyms | Ethyl 2-[(diphenylmethyl)sulfanyl]acetate, CAS 63547-23-9 | [10][11] |

| Molecular Formula | C₁₇H₁₈O₂S | [10][11] |

| Molecular Weight | 286.4 g/mol | [10] |

| Chemical Structure |  | PubChem[10] |

| Predicted LogP (XlogP3) | 4.4 | [10] |

The high predicted LogP value of 4.4 suggests significant lipophilicity, which often correlates with low aqueous solubility.[6][10] This makes this compound an excellent candidate for demonstrating the solubility characterization workflow.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is crucial for interpreting data correctly at different stages of drug development.[5]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][12] It is a high-throughput measurement used in early discovery to quickly flag potentially problematic compounds.[5] The resulting value is often higher than the thermodynamic solubility because it reflects a supersaturated state before equilibrium is reached.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the "true" solubility of a compound. It represents the maximum concentration of the most stable solid form of the compound that can be achieved in a solution at equilibrium.[13][14] This measurement is lower-throughput but is considered the gold standard for lead optimization, pre-formulation, and regulatory submissions.[15][16]

The overall workflow for solubility assessment should be a tiered approach, starting with high-throughput kinetic assays and progressing to more resource-intensive thermodynamic studies for the most promising candidates.

Caption: Tiered workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening of many compounds. It relies on inducing precipitation from a DMSO solution and measuring the remaining dissolved compound.[6][12]

Principle: A small volume of a high-concentration DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitation is proportional to the compound's insolubility and can be measured via light scattering (nephelometry).[2][12]

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a 20 mM stock solution.[17] Ensure complete dissolution using a vortex mixer.

-

Rationale: DMSO is a strong organic solvent capable of dissolving most drug candidates, providing a consistent starting point for the assay.[5]

-

-

Assay Plate Preparation:

-

Using a 96-well or 384-well clear-bottom microtiter plate, dispense 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into each well.

-

Rationale: PBS at pH 7.4 mimics physiological pH, providing a relevant initial assessment of solubility under biological conditions.

-

-

Compound Addition and Incubation:

-

Add 2 µL of the 20 mM DMSO stock solution to the wells containing PBS. This results in a final compound concentration of 400 µM and a final DMSO concentration of 2%.

-

Seal the plate and mix thoroughly on a plate shaker for 5 minutes.

-

Incubate the plate at room temperature (approx. 25°C) for 2 hours.[15]

-

Rationale: The 2-hour incubation allows for the kinetics of precipitation to proceed, though it is not long enough to reach true thermodynamic equilibrium.[12] A 2% DMSO concentration is a common compromise to balance compound solubility with minimal impact on the aqueous buffer properties.

-

-

Measurement (Nephelometry):

-

Place the microtiter plate into a laser nephelometer (e.g., BMG LABTECH NEPHELOstar® Plus).

-

Measure the light scattered by the suspended particles (precipitate) in each well.[2]

-

The instrument will report a value (e.g., in Nephelometric Turbidity Units, NTU) that is directly proportional to the amount of insoluble material.

-

-

Data Analysis:

-

The solubility is typically reported as the concentration at which significant precipitation is first observed. Alternatively, a single-point measurement can be used to classify compounds as "soluble" or "insoluble" relative to a predefined threshold.

-

A control compound with known high solubility (e.g., Propranolol) and one with known low solubility (e.g., Verapamil) should be run in parallel for quality control.

-

Protocol 2: Gold-Standard Thermodynamic (Equilibrium) Solubility Assay

This method, commonly known as the shake-flask method , determines the true equilibrium solubility and is essential for late-stage discovery and regulatory filings.[14][16]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer for an extended period until the concentration of the dissolved drug in the solution reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration in the liquid is quantified, typically by HPLC.[13][16]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.[16]

-

Add a precise volume (e.g., 2.0 mL) of the desired aqueous buffer.

-

Rationale: Using an excess of solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or rotator set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is required.[8][18]

-

Rationale: Extended agitation is necessary to overcome the kinetic barriers of dissolution and ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states.[14]

-

-

Phase Separation:

-

After incubation, allow the vials to stand for a short period to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the remaining undissolved solid from the saturated solution. This is a critical step. Use either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-

-

Rationale: Incomplete removal of solid particles will lead to an overestimation of solubility. Filtration or centrifugation must be performed efficiently to isolate only the truly dissolved compound.

-

-

Quantification by HPLC-UV:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations (e.g., in a 50:50 acetonitrile:water mixture).

-

Inject the filtered supernatant (the saturated solution) and the standards onto a calibrated HPLC-UV system.

-

Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Data Analysis and Reporting:

Protocol 3: pH-Dependent Solubility Profile for BCS Classification

The solubility of ionizable compounds can change dramatically with pH. Determining the pH-solubility profile is a regulatory requirement for BCS classification.[7][8] Although this compound does not have strongly acidic or basic functional groups, this protocol is essential for most drug candidates.

Principle: The thermodynamic shake-flask method (Protocol 3.2) is performed in a series of buffers across the physiologically and regulatory-relevant pH range of 1.2 to 6.8.[7][18]

Step-by-Step Methodology:

-

Buffer Preparation:

-

Prepare a minimum of three aqueous buffers at 37 °C:

-

pH 1.2 (e.g., 0.1 N HCl or pharmacopoeial equivalent)

-

pH 4.5 (e.g., Acetate buffer)

-

pH 6.8 (e.g., Phosphate buffer)

-

-

Rationale: This pH range is stipulated by regulatory agencies like the WHO and ICH as it represents the conditions throughout the human gastrointestinal tract.[8][18]

-

-

Solubility Determination:

-

Data Analysis and Classification:

-

Plot the determined solubility (in mg/mL) against the pH.

-

According to regulatory guidelines, a drug is considered "highly soluble" if its highest therapeutic dose (in mg) can dissolve in 250 mL of aqueous media across this entire pH range (1.2-6.8).[7][8]

-

The lowest measured solubility value within this range is used for the final classification.[18]

-

Summary and Conclusion

The systematic evaluation of aqueous solubility is a cornerstone of modern drug discovery and development. This guide has detailed a practical, tiered approach for characterizing a new chemical entity, this compound. By starting with rapid, high-throughput kinetic assays to filter large numbers of compounds and progressing to the gold-standard shake-flask thermodynamic method for promising leads, research teams can make informed decisions, allocate resources efficiently, and mitigate the risks associated with poor biopharmaceutical properties. The protocols provided are grounded in established industry and regulatory standards, ensuring that the data generated is both reliable and relevant for advancing a candidate toward clinical development.

References

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). Google Books.

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed Central, NIH. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Al-Juboori, A. M. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

-

Davit, B. M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). International Council for Harmonisation (ICH). [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization (WHO). [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC, NIH. [Link]

-

Páleš, M., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. bmglabtech.com [bmglabtech.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C17H18O2S | CID 11196933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 63547-23-9 CAS Manufactory [m.chemicalbook.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. who.int [who.int]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Comprehensive Technical Guide to Ethyl 2-(benzhydrylthio)acetate: Synthesis, Properties, and Applications in CNS Drug Discovery

Introduction

Ethyl 2-(benzhydrylthio)acetate is a pivotal intermediate in the synthesis of pharmaceuticals, most notably the wakefulness-promoting agent Modafinil and its enantiopure successor, Armodafinil. This guide provides an in-depth exploration of its chemical identity, synthesis protocols, physicochemical properties, and its significant role in the landscape of central nervous system (CNS) drug development. For researchers and professionals in medicinal chemistry and process development, a thorough understanding of this compound is crucial for the efficient and scalable production of these important therapeutics.

Nomenclature and Chemical Identity

The nomenclature of a compound is fundamental to its unambiguous identification in research and development. This section delineates the IUPAC name and common synonyms for the title compound.

IUPAC Name: ethyl 2-(benzhydrylsulfanyl)acetate[1][2]

-

This compound

-

Ethyl 2-[(diphenylmethyl)sulfanyl]acetate

-

[(Diphenylmethyl)thio]acetic Acid Ethyl Ester

-

Acetic acid, 2-[(diphenylmethyl)thio]-, ethyl ester

Chemical Structure:

Chemical Structure of this compound

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₂S | [1][2] |

| Molecular Weight | 286.4 g/mol | [1][2] |

| CAS Number | 63547-23-9 | [1] |

| Appearance | Oily liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Insoluble in water. | |

| pKa | Not available | |

| LogP | 4.4 (Predicted) | [1][2] |

Synthesis of this compound

The primary and most industrially relevant synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-(benzhydrylthio)acetic acid. This process is favored for its straightforwardness and use of readily available reagents.

Synthesis Workflow

Synthetic pathways to Modafinil involving this compound.

Experimental Protocol: Fischer Esterification of 2-(benzhydrylthio)acetic acid

This protocol details the synthesis of this compound from 2-(benzhydrylthio)acetic acid.

Materials:

-

2-(benzhydrylthio)acetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(benzhydrylthio)acetic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[3]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, typically an oil, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[4]

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: The use of anhydrous ethanol is critical as the presence of water can shift the equilibrium of the Fischer esterification back towards the reactants, thereby reducing the yield of the desired ester.[5]

-

Excess Ethanol: Employing ethanol as the solvent and in large excess helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.[5][6]

-

Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

-

Brine Wash: The brine wash helps to remove any remaining water from the organic layer and aids in breaking up emulsions that may form during the aqueous work-up.

Role in Drug Development: The Modafinil Connection

This compound is a key precursor in several synthetic routes to Modafinil. The ester functionality provides a convenient handle for subsequent chemical transformations, primarily ammonolysis to form the corresponding amide, 2-(benzhydrylthio)acetamide. This amide is the direct precursor to Modafinil, which is obtained through a controlled oxidation of the sulfide to a sulfoxide.

Mechanism of Action of Modafinil (Illustrative)

While the precise mechanism of action of Modafinil is not fully elucidated, it is known to interact with the dopamine transporter (DAT) and inhibit the reuptake of dopamine. This leads to an increase in extracellular dopamine levels in certain brain regions, which is believed to contribute to its wakefulness-promoting effects.

Illustrative mechanism of action of Modafinil.

The synthesis of analogs of Modafinil, often involving modifications of the benzhydryl moiety or the acetamide group, frequently utilizes this compound or its derivatives as starting materials. This allows for the systematic exploration of the structure-activity relationships (SAR) of this class of compounds, aiming to develop novel CNS agents with improved efficacy, selectivity, and safety profiles.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the sulfur and carbonyl groups, a singlet for the methine proton of the benzhydryl group, and multiplets for the aromatic protons of the two phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the ethyl group, the methylene and methine carbons, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.

Conclusion

This compound is a compound of significant interest in medicinal and process chemistry due to its crucial role as an intermediate in the synthesis of Modafinil and related CNS-active compounds. A thorough understanding of its synthesis, particularly the Fischer esterification of 2-(benzhydrylthio)acetic acid, and its chemical properties is essential for the efficient production of these important pharmaceuticals. The methodologies and insights provided in this guide are intended to support researchers and drug development professionals in their endeavors to synthesize and utilize this valuable chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

Erowid. Synthesis of Adrafinil and Modafinil. [Link]

-

PubChem. Ethyl 2-(ethoxycarbonothioylthio)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(ethylthio)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl (methylthio)acetate. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the synthesis of modafinil.

-

ChemBK. 2-PHENYL METHYLTHIO Acetic Acid. [Link]

-

MDPI. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][8][9]triazol-4-yl-methyl Esters. [Link]

-

The Good Scents Company. ethyl 2-(methyl thio) acetate. [Link]

-

New Drug Approvals. MODANAFIL. [Link]

- Google Patents. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]

- Google Patents. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

Pharmapproach. Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. [Link]

-

ACS Publications. Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. [Link]

-

Chemguide. ESTERIFICATION. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

PubMed. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. [Link]

-

ResearchGate. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. [Link]

-

MDPI. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

- Google Patents.

- Google Patents. Esterifying an ethanol and acetic acid mixture to produce an ester feed for hydrogenolysis.

-

ResearchGate. Review: Derivatization in mass spectrometry 2. Acylation. [Link]

-

IJATES. ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH. [Link]

-

ResearchGate. Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C17H18O2S | CID 11196933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Synthesis of Modafinil - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ijates.com [ijates.com]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. EP1477476B1 - Modafinil synthesis process - Google Patents [patents.google.com]

- 9. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]

A Spectroscopic Guide to Ethyl 2-(benzhydrylthio)acetate: Structure Elucidation and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(benzhydrylthio)acetate, a molecule of interest in synthetic and medicinal chemistry. As a key intermediate in the synthesis of various compounds, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for quality control and further molecular development. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unequivocal identification and characterization of this compound. Experimental protocols, data interpretation, and the causality behind spectral features are discussed, offering field-proven insights for researchers.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₇H₁₈O₂S) is a thioether ester that serves as a versatile building block in organic synthesis. Its molecular framework, comprising a bulky benzhydryl group, a flexible ethyl chain, and a thioester linkage, presents a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is not merely an academic exercise; it is a critical component of quality assurance in drug discovery and development, ensuring the identity, purity, and stability of synthesized compounds. This guide adopts a first-principles approach to elucidate the structure of this compound, demonstrating how a combination of spectroscopic techniques can provide a detailed molecular portrait.

The benzhydryl moiety, in particular, is a common scaffold in pharmacologically active molecules. Therefore, understanding its spectroscopic behavior within this thioacetate derivative provides valuable data for the broader field of medicinal chemistry.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is essential for predicting and interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.45 | Multiplet | 10H | Ar-H | The ten protons of the two phenyl rings of the benzhydryl group are expected to resonate in this region. The overlapping signals result in a complex multiplet. |

| ~5.50 | Singlet | 1H | Ph₂CH -S | The methine proton of the benzhydryl group is deshielded by the two adjacent phenyl rings and the sulfur atom, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons. |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~3.25 | Singlet | 2H | -S-CH₂ -CO- | The methylene protons adjacent to the sulfur and the carbonyl group are deshielded by both. They appear as a singlet due to the absence of neighboring protons. |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are in a typical alkyl region. The signal is split into a triplet by the two neighboring methylene protons. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data and reference the chemical shift to the CDCl₃ solvent peak (77.16 ppm).

Expected ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |

| ~140 | Ar-C (quaternary) | The two ipso-carbons of the phenyl rings attached to the methine carbon. |

| ~127-129 | Ar-C H | The aromatic carbons of the two phenyl rings. |

| ~61 | -O-C H₂-CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |

| ~55 | Ph₂C H-S | The methine carbon of the benzhydryl group is deshielded by the two phenyl rings and the sulfur atom. |

| ~35 | -S-C H₂-CO- | The methylene carbon adjacent to the sulfur and carbonyl groups. |

| ~14 | -O-CH₂-C H₃ | The methyl carbon of the ethyl group appears in the typical upfield alkyl region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or a solution in a suitable solvent (e.g., chloroform) is placed between two salt plates (NaCl or KBr).

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3060-3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl rings. |

| ~2980-2900 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the ethyl and methylene groups. |

| ~1680-1700 | Strong | C=O stretch (Thioester) | The carbonyl group of a thioester typically absorbs at a lower frequency than a regular ester due to the resonance effect of the sulfur atom. |

| ~1495, 1450 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the phenyl rings. |

| ~1250-1200 | Strong | C-O stretch (Ester) | Characteristic stretching vibration of the C-O single bond in the ester functionality. |

| ~740, 700 | Strong | C-H out-of-plane bend | Bending vibrations of the C-H bonds on the monosubstituted phenyl rings. |

| ~650-700 | Weak-Medium | C-S stretch | The carbon-sulfur bond stretch is often weak and can be difficult to definitively assign. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺) for this compound is expected at m/z = 286. Key fragmentation pathways can be predicted based on the stability of the resulting fragments.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Interpretation of Key Fragments:

-

m/z 286 ([M]⁺): The molecular ion peak, confirming the molecular weight of the compound.[1]

-

m/z 167 ([C₁₃H₁₁]⁺): A very prominent peak corresponding to the stable benzhydryl cation, formed by the cleavage of the C-S bond. This is often the base peak in the spectrum of benzhydryl-containing compounds.[2]

-

m/z 91 ([C₇H₇]⁺): The tropylium ion, a common fragment resulting from the rearrangement and fragmentation of benzyl-type structures.

-

m/z 117 ([C₄H₅O₂S]⁺): A fragment corresponding to the thioacetate ethyl ester portion after the loss of the benzhydryl group.

-

m/z 45 ([C₂H₅O]⁺): A fragment corresponding to the ethoxy group.

Conclusion

The spectroscopic characterization of this compound through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal confirmation of its molecular structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. The data and interpretations presented in this guide serve as a valuable reference for researchers in synthetic chemistry, quality control, and drug development, ensuring the integrity of their work and facilitating the advancement of their scientific endeavors.

References

-

PubChem. (n.d.). Ethyl 2-(ethylthio)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). S-ethyl thioacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. In PubChem. Retrieved from [Link]

-

PubChem. (n.d.). S-Ethyl thiolacetate. National Center for Biotechnology Information. Retrieved from [Link]

- Ali, B., Al-Wabel, N. A., Shams, S., Ahmad, A., Khan, S. A., & Anwar, F. (2015). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Saudi Society of Agricultural Sciences, 14(2), 149-154.

-

ResearchGate. (n.d.). 1H NMR conversion of benzhydryl bromide (10) to amide 11 activated by.... Retrieved from [Link]

-

PubChem. (n.d.). Benzhydrol. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl thioacetate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzhydryl piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

NIST. (n.d.). Benadryl. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved from [Link]

-

Walsh Medical Media. (2016, January 8). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Acetate. National Institute of Standards and Technology. Retrieved from [Link]

Sources

"Ethyl 2-(benzhydrylthio)acetate" mechanism of action in Modafinil synthesis

An In-Depth Technical Guide to the Role of Ethyl 2-(benzhydrylthio)acetate in Modafinil Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Modafinil and its Synthesis

Modafinil, chemically known as 2-[(diphenylmethyl)sulfinyl]acetamide, is a wakefulness-promoting agent used for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] Its unique pharmacological profile, with a lower potential for abuse compared to traditional psychostimulants, has garnered significant interest in the scientific community.[2][3] The synthesis of Modafinil has evolved since its initial development by Laboratoire L. Lafon, with various pathways established to improve yield, purity, and industrial scalability.[1][4] A key intermediate in several of these synthetic routes is 2-(benzhydrylthio)acetamide, for which this compound serves as a direct and crucial precursor. This guide elucidates the mechanistic role of this compound in the synthesis of Modafinil, providing a detailed examination of the underlying chemical transformations and experimental considerations.

The Synthetic Landscape: Positioning this compound

The synthesis of Modafinil predominantly involves the construction of the 2-(benzhydrylthio)acetamide backbone, followed by a selective oxidation of the sulfide to a sulfoxide.[5][6] While there are multiple routes to 2-(benzhydrylthio)acetamide, the pathway involving this compound offers a streamlined approach. This ester intermediate is typically synthesized via the reaction of a benzhydryl halide with an appropriate thiol-containing acetate derivative.

The overall synthetic strategy can be visualized as a multi-step process where the formation and subsequent reaction of this compound are pivotal.

Mechanism of Action: The Amidation of this compound

The core function of this compound in Modafinil synthesis is to serve as an electrophilic substrate for amidation. This reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The ethoxy group (-OCH₂CH₃) is a better leaving group than the amino group (-NH₂) and is expelled.

-

Deprotonation: A second molecule of ammonia acts as a base to deprotonate the positively charged nitrogen, regenerating a neutral amide and forming an ammonium ion.

This amidation step is critical as it introduces the acetamide functionality that is characteristic of the Modafinil molecule. The choice of the ethyl ester is strategic, as ethanol is a relatively benign and easily removable byproduct.

Experimental Protocols

The following protocols are synthesized from established literature and patents, providing a framework for the synthesis of Modafinil via this compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from a known method for the preparation of related thioethers.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl mercaptoacetate in a suitable aprotic solvent such as acetone or THF.

-

Base Addition: Add an equimolar amount of a non-nucleophilic base, such as potassium carbonate, to deprotonate the thiol, forming the thiolate anion.

-

Addition of Benzhydryl Halide: Slowly add a solution of chlorodiphenylmethane in the same solvent to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Protocol 2: Amidation of this compound to 2-(benzhydrylthio)acetamide

This protocol is based on general procedures for the amidation of esters.[8][9]

-

Reaction Setup: Dissolve this compound in a suitable alcohol, such as methanol or ethanol, in a pressure-resistant vessel.

-

Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in the alcohol.

-

Reaction: Seal the vessel and allow the mixture to stir at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, evaporate the solvent and excess ammonia under reduced pressure. The resulting solid, 2-(benzhydrylthio)acetamide, can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate.[6][10]

Protocol 3: Oxidation of 2-(benzhydrylthio)acetamide to Modafinil

This final step is a well-documented oxidation reaction.[1][6][10]

-

Reaction Setup: Suspend 2-(benzhydrylthio)acetamide in glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: Cool the mixture in an ice bath and slowly add one equivalent of 30% hydrogen peroxide.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The temperature can be gently elevated (e.g., to 40°C) to facilitate the reaction.[6][10]

-

Workup: Pour the reaction mixture into cold water to precipitate the crude Modafinil.

-

Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from methanol or another suitable solvent to yield pure Modafinil.[6][10]

Data Summary

The following table summarizes typical reaction parameters for the synthesis of Modafinil via the this compound pathway.

| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield | Reference(s) |

| Esterification | Chlorodiphenylmethane, Ethyl mercaptoacetate | Base (e.g., K₂CO₃), Acetone/THF | Reflux | >90% | [7] |

| Amidation | This compound | Ammonia, Methanol/Ethanol | Room temperature or gentle heating | 85-95% | [8][9] |

| Oxidation | 2-(benzhydrylthio)acetamide | Hydrogen peroxide, Acetic acid | 0°C to 40°C | 70-85% | [6][10] |

Conclusion

This compound plays a pivotal role as a key intermediate in a viable and efficient synthetic route to Modafinil. Its "mechanism of action" in this context is centered on its function as an electrophile in a nucleophilic acyl substitution reaction with ammonia to form the crucial 2-(benzhydrylthio)acetamide precursor. Understanding the nuances of this and the subsequent oxidation step is essential for researchers and professionals involved in the development and optimization of synthetic pathways for this important pharmaceutical agent. The protocols and data presented herein provide a solid foundation for the practical application of this synthetic strategy.

References

-

Choo, H., et al. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules, 17(9), 10446-10458. [Link][1][11]

- Lafon, L. (1979). Acetamide derivatives. U.S.

-